Cas no 5471-90-9 (N-(4-hydroxyphenyl)benzenesulfonamide)

N-(4-hydroxyphenyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-hydroxyphenyl)benzenesulfonamide
- AC1L2XSF
- AC1Q6VVR
- AC1Q78XB
- Benzenesulfonamide, N-(4-hydroxyphenyl)-
- N-(4-hydroxyphenyl)-benzenesulfonamide
- N-(4-hydroxyphenyl)-phenylsulfonamide
- N-(p-hydroxyphenyl)benzenesulfonamide
- N-phenylsulfonyl-4-aminophenol
- NSC28472
- Oprea1_750995
- p-benzenesulfonamidophenol
- SureCN523563
- NSC-28472
- A913816
- SCHEMBL523563
- G32395
- CS-0356404
- NSC 28472
- EC 654-333-7
- DA-42121
- n-(4-hydroxyphenyl)benzenesulphonamide
- AKOS002305765
- DTXSID1063934
- EN300-56924
- NS00006806
- Z45652933
- AG-668/02826022
- Oprea1_774277
- 5471-90-9
- 4'-Hydroxybenzenesulfonanilide
- N-4-hydroxyphenyl-benzenesulphonamide
- DTXCID3041792
-
- MDL: MFCD00025018
- インチ: InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H
- InChIKey: WHZPMLXZOSFAKY-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=CC=CC=C1)(NC2=CC=C(O)C=C2)=O
計算された属性
- せいみつぶんしりょう: 249.04603
- どういたいしつりょう: 249.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.8Ų
じっけんとくせい
- PSA: 66.4
- LogP: 3.34680
N-(4-hydroxyphenyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019089581-5g |
N-(4-Hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 95% | 5g |
$454.50 | 2023-09-01 | |
eNovation Chemicals LLC | Y1244375-250mg |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 99% | 250mg |
$175 | 2024-06-06 | |
Enamine | EN300-56924-2.5g |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 98% | 2.5g |
$473.0 | 2023-02-10 | |
Enamine | EN300-56924-0.1g |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 98% | 0.1g |
$62.0 | 2023-02-10 | |
Enamine | EN300-56924-0.5g |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 98% | 0.5g |
$164.0 | 2023-02-10 | |
Enamine | EN300-56924-10.0g |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 98% | 10.0g |
$1040.0 | 2023-02-10 | |
Aaron | AR019YSV-1g |
N-(4-Hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 95% | 1g |
$357.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1244375-100mg |
N-(4-hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 99% | 100mg |
$170 | 2025-02-20 | |
Aaron | AR019YSV-500mg |
N-(4-Hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 95% | 500mg |
$251.00 | 2025-02-08 | |
A2B Chem LLC | AV43523-250mg |
N-(4-Hydroxyphenyl)benzenesulfonamide |
5471-90-9 | 99% | 250mg |
$50.00 | 2024-04-19 |
N-(4-hydroxyphenyl)benzenesulfonamide 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
N-(4-hydroxyphenyl)benzenesulfonamideに関する追加情報
Introduction to N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9)
N-(4-hydroxyphenyl)benzenesulfonamide, a compound with the chemical formula C₆H₆NO₃S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is identified by its unique CAS number 5471-90-9, which distinguishes it from other chemical entities and facilitates its recognition in scientific literature and databases. The molecular structure of N-(4-hydroxyphenyl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to a 4-hydroxyphenyl group, making it a versatile scaffold for various biological activities.
The benzenesulfonamide group is known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxyl group in the aromatic ring enhances the compound's solubility and reactivity, making it an attractive candidate for further derivatization and study. Recent advancements in medicinal chemistry have highlighted the potential of this class of compounds in developing novel therapeutic agents.
In recent years, researchers have been exploring the pharmacological profile of N-(4-hydroxyphenyl)benzenesulfonamide and its derivatives. Studies have demonstrated that this compound exhibits promising antioxidant properties, which are crucial in mitigating oxidative stress and preventing chronic diseases. The hydroxyl group in the aromatic ring plays a pivotal role in these antioxidant activities by participating in redox reactions and scavenging free radicals.
Moreover, the benzenesulfonamide moiety contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction is essential for modulating various physiological pathways, including those involved in inflammation and cancer progression. For instance, studies have shown that derivatives of N-(4-hydroxyphenyl)benzenesulfonamide can inhibit the activity of certain kinases, which are key players in cancer cell signaling pathways.
The synthesis of N-(4-hydroxyphenyl)benzenesulfonamide involves a series of well-established organic reactions, including sulfonation, amidation, and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to enhance the efficiency of these reactions.
Recent research has also focused on the computational modeling of N-(4-hydroxyphenyl)benzenesulfonamide to predict its binding affinity to biological targets. Molecular docking studies have been instrumental in identifying key interactions between the compound and its potential targets, providing insights into its mechanism of action. These computational approaches complement experimental studies and accelerate the discovery process.
The pharmacokinetic properties of N-(4-hydroxyphenyl)benzenesulfonamide are another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preclinical studies have been conducted to evaluate these properties, providing valuable data for drug development.
In conclusion, N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it an attractive candidate for further research and development. The combination of experimental and computational approaches has provided valuable insights into its pharmacological properties, paving the way for novel therapeutic agents.
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